N-methyl Tryptamine
N-methyl Tryptamine
N-Methyltryptamine, also known as dipterine, belongs to the class of organic compounds known as tryptamines and derivatives. Tryptamines and derivatives are compounds containing the tryptamine backbone, which is structurally characterized by an indole ring substituted at the 3-position by an ethanamine. N-Methyltryptamine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. N-Methyltryptamine has been primarily detected in urine. N-Methyltryptamine and S-adenosylhomocysteine can be biosynthesized from tryptamine and S-adenosylmethionine through its interaction with the enzyme indolethylamine N-methyltransferase. In humans, N-methyltryptamine is involved in the tryptophan metabolism pathway.
N-methyltryptamine is a tryptamine alkaloid and a member of tryptamines. It has a role as a metabolite. It derives from a tryptamine.
N-methyltryptamine is a tryptamine alkaloid and a member of tryptamines. It has a role as a metabolite. It derives from a tryptamine.
Brand Name:
Vulcanchem
CAS No.:
61-49-4
VCID:
VC0152126
InChI:
InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3
SMILES:
CNCCC1=CNC2=CC=CC=C21
Molecular Formula:
C11H14N2
Molecular Weight:
174.24 g/mol
N-methyl Tryptamine
CAS No.: 61-49-4
Reference Standards
VCID: VC0152126
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol
CAS No. | 61-49-4 |
---|---|
Product Name | N-methyl Tryptamine |
Molecular Formula | C11H14N2 |
Molecular Weight | 174.24 g/mol |
IUPAC Name | 2-(1H-indol-3-yl)-N-methylethanamine |
Standard InChI | InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3 |
Standard InChIKey | NCIKQJBVUNUXLW-UHFFFAOYSA-N |
SMILES | CNCCC1=CNC2=CC=CC=C21 |
Canonical SMILES | CNCCC1=CNC2=CC=CC=C21 |
Melting Point | 88.0 °C 87-89°C |
Physical Description | Solid |
Description | N-Methyltryptamine, also known as dipterine, belongs to the class of organic compounds known as tryptamines and derivatives. Tryptamines and derivatives are compounds containing the tryptamine backbone, which is structurally characterized by an indole ring substituted at the 3-position by an ethanamine. N-Methyltryptamine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. N-Methyltryptamine has been primarily detected in urine. N-Methyltryptamine and S-adenosylhomocysteine can be biosynthesized from tryptamine and S-adenosylmethionine through its interaction with the enzyme indolethylamine N-methyltransferase. In humans, N-methyltryptamine is involved in the tryptophan metabolism pathway. N-methyltryptamine is a tryptamine alkaloid and a member of tryptamines. It has a role as a metabolite. It derives from a tryptamine. |
Related CAS | 942-27-8 (hydrochloride) |
Solubility | 26.1 [ug/mL] |
Synonyms | 2-(1H-indol-3-yl)-N-methylethanamine N-methyltryptamine N-methyltryptamine hydrochloride N-methyltryptamine oxalate |
Reference | 1.Schmid, C.L., and Bohn, L.M. Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a β-arrestin2/Src/Akt signaling complex in vivo. Journal of Neuroscience 30(40), 13513-13524 (2010). |
PubChem Compound | 6088 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume